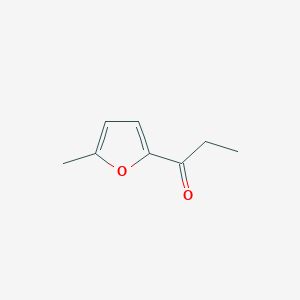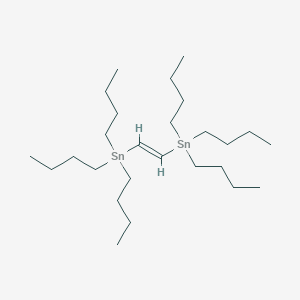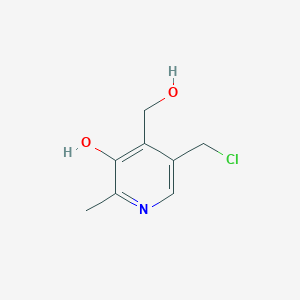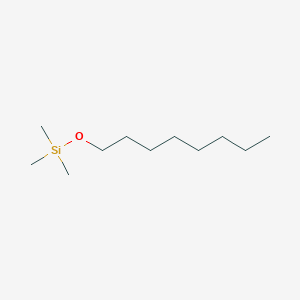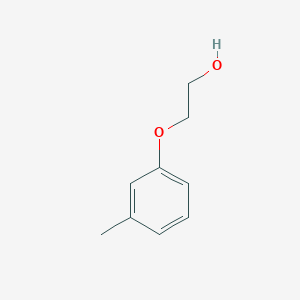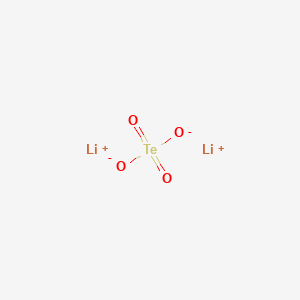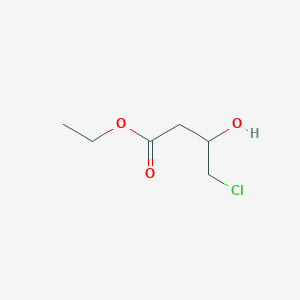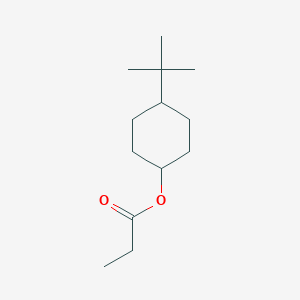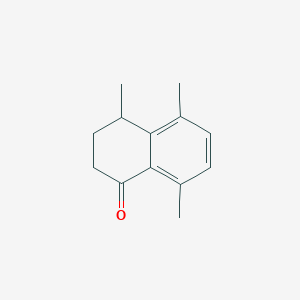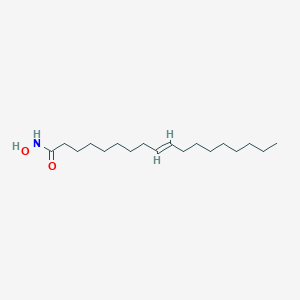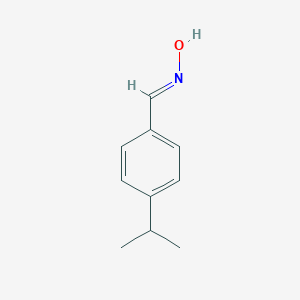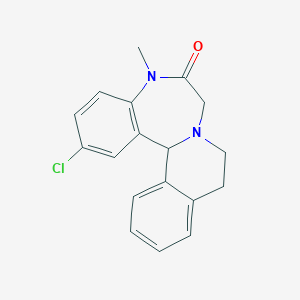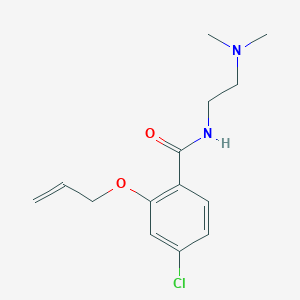
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzamides, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is not fully understood. However, it is believed to act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. Inhibition of HDACs leads to increased acetylation of histones, resulting in chromatin relaxation and gene expression. This ultimately leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Effets Biochimiques Et Physiologiques
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress the growth and invasion of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. It is also relatively stable, making it suitable for long-term experiments. However, one of the limitations is its low solubility in water, which can make it challenging to use in aqueous-based experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-. One of the directions is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of other anticancer drugs, making it a potential combination therapy option. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- involves the reaction of 2-(dimethylamino)ethylamine with 2-allyloxy-4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure form of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-.
Applications De Recherche Scientifique
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
10330-67-3 |
|---|---|
Nom du produit |
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- |
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
4-chloro-N-[2-(dimethylamino)ethyl]-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-9-19-13-10-11(15)5-6-12(13)14(18)16-7-8-17(2)3/h4-6,10H,1,7-9H2,2-3H3,(H,16,18) |
Clé InChI |
ZBXXJZMTBSZEQQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C |
SMILES canonique |
CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C |
Autres numéros CAS |
10330-67-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



